molecular formula C5H13BrClNO B6607079 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride CAS No. 2839143-53-0

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride

Cat. No.: B6607079
CAS No.: 2839143-53-0
M. Wt: 218.52 g/mol
InChI Key: UHFGFRHIIUPERR-UHFFFAOYSA-N
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Description

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. It is characterized by its molecular formula C5H13BrClNO and a molecular weight of 218.52 g/mol.

Preparation Methods

The synthesis of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromo-2-methoxypropane with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield corresponding alcohols and amines.

Scientific Research Applications

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride can be compared with similar compounds such as:

    2-Bromo-1-methoxy-3-nitrobenzene: Another brominated compound with different functional groups and applications.

    (S)-(+)-3-Bromo-2-methyl-1-propanol: A related compound used in the synthesis of various organic molecules.

    ®-(-)-3-Bromo-2-methyl-1-propanol: Similar to the (S)-enantiomer but with different stereochemistry and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.

Biological Activity

3-Bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H12_{12}BrNO
  • SMILES : CC(CN)(CBr)OC
  • InChI Key : MYENXTSKXFCMFL-UHFFFAOYSA-N

The compound features a bromine atom and a methoxy group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been highlighted in studies focusing on the inhibition of cell wall synthesis and protein synthesis pathways. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Antimicrobial Target Mechanism of Action Effectiveness
Cell Wall SynthesisInhibitionModerate
Protein SynthesisRibosomal BindingHigh

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by interfering with specific signaling pathways involved in tumor growth. The mechanism appears to involve the modulation of enzyme activity related to cell cycle regulation.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may also affect receptor activity, altering signal transduction pathways that regulate various physiological responses.

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Proliferation Assay :
    • In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be approximately 25 µM, suggesting significant anticancer potential.

Properties

IUPAC Name

3-bromo-2-methoxy-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrNO.ClH/c1-5(3-6,4-7)8-2;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFGFRHIIUPERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CBr)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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